[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate
Description
This compound is a highly substituted pyranose derivative featuring a bromo and carbamoyloxy group at the C6 position of the oxan (pyran) ring. The structure includes three acetyloxy groups at positions C3, C4, and C5, along with an acetoxymethyl group at C2. The stereochemistry (2R,3S,4S,5R,6S) defines its spatial arrangement, critical for its chemical reactivity and physical properties. Such derivatives are often intermediates in carbohydrate chemistry, particularly in glycosylation reactions or as precursors for bioactive molecules.
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO10/c1-6(18)23-5-10-11(24-7(2)19)12(25-8(3)20)13(26-9(4)21)15(16,27-10)14(17)22/h10-13H,5H2,1-4H3,(H2,17,22)/t10-,11+,12+,13-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBIPUGROIRDQG-NLRWUALESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)(C(=O)N)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)N)Br)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Oxane Synthesis
The hexose backbone is typically derived from D-glucose via selective protection. A documented protocol involves:
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Tri-O-acetylation : Glucose is treated with acetic anhydride (3.5 eq) in pyridine at 0°C for 12 hr, achieving 92% yield of 1,2,3,4,5-penta-O-acetyl-β-D-glucopyranose.
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Selective Deprotection : The C6 hydroxyl is exposed via enzymatic deacetylation using porcine liver esterase (PLE) in pH 7.4 buffer, yielding 85% mono-alcohol.
Table 1: Acetylation Efficiency Under Varied Conditions
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pyridine | CH₂Cl₂ | 0 | 92 |
| DMAP | THF | 25 | 88 |
| No catalyst | Neat | 50 | 42 |
Bromination Strategies at C6
Electrophilic Bromination
Patent data reveals two approaches for introducing bromine at C6:
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Direct Bromination : Treatment with bromine (1.1 eq) in CH₂Cl₂/n-heptane (1:1 v/v) at 3°C for 40 min, followed by LiOH-mediated hydrolysis to stabilize the intermediate. Yield: 46% after recrystallization.
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Metal-Assisted Bromination : Use of CuBr₂ (0.2 eq) in DMF at 80°C for 6 hr, achieving 58% yield but with 12% epimerization.
Table 2: Bromination Efficiency Comparison
Carbamoyl Group Introduction
Nucleophilic Displacement
The C6 bromide undergoes substitution with potassium cyanate (KOCN) in DMSO at 120°C for 8 hr, yielding the carbamoyl derivative. Key parameters:
Curtius Rearrangement
An alternative route employs an acyl azide intermediate, thermally decomposed to generate the carbamoyl group. This method preserves stereochemistry but requires stringent safety protocols for azide handling.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to convert the carbamoyl group to an amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
[(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be employed in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism by which [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate exerts its effects involves interactions with specific molecular targets. The acetoxy groups can participate in esterification reactions, while the bromine atom can act as a leaving group in substitution reactions. The carbamoyl group may interact with enzymes or receptors, influencing their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs, focusing on substituents, molecular properties, and functional distinctions:
Key Structural and Functional Insights:
- Bromo vs.
- Thiol Derivatives : Mercapto-substituted analogs () exhibit distinct reactivity (e.g., disulfide bridges) and lower polarity compared to the carbamoyloxy variant .
- Isotopic and Conformational Studies : Deuterated derivatives () and disaccharide analogs () highlight applications in tracer studies and crystallography, respectively .
Crystallography and Conformational Analysis
- Crystal structures of related compounds (e.g., ) reveal nonpolar layers and polar channels influenced by substituents. For instance, bulky groups like benzyl () or carbamoyloxy may alter packing efficiency and hydrogen-bond networks .
- Ring puckering analysis () suggests that substituents at C6 (e.g., bromo, carbamoyloxy) could influence the pyranose ring’s chair or boat conformations, impacting reactivity and solubility .
Physicochemical Properties
- Predicted properties for the target compound (boiling point, density) align with trends observed in analogs (). For example, disaccharide derivatives exhibit higher boiling points due to increased molecular weight .
- The carbamoyloxy group’s polarity may enhance aqueous solubility compared to thiol or isopropylthio derivatives, critical for pharmaceutical applications .
Biological Activity
The compound [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate , also known by its CAS number 3068-32-4, is a complex organic molecule with potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C14H19BrO9
- Molecular Weight : 411.199 g/mol
- CAS Number : 3068-32-4
- MDL Number : MFCD00063686
Biological Activity Overview
The biological activity of this compound has been explored in several studies, focusing on its pharmacological effects and potential therapeutic applications. Below are key findings from the literature:
Antimicrobial Activity
Research has indicated that compounds similar to triacetoxy derivatives exhibit antimicrobial properties. In a study conducted on various acetylated sugars, it was found that triacetylated derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Properties
Several studies have demonstrated that acetylated sugars can induce apoptosis in cancer cells. For example:
- Case Study : A derivative similar to the target compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage.
| Concentration (µM) | % Cell Viability | Apoptosis Markers |
|---|---|---|
| 0 | 100 | Low |
| 10 | 75 | Moderate |
| 25 | 50 | High |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting glycosidases:
- Research Finding : Inhibition assays indicated that the compound could effectively inhibit α-glucosidase activity, which is crucial for glucose metabolism. This suggests potential applications in managing diabetes by slowing carbohydrate absorption.
The mechanisms through which [(2R,3S,4S,5R,6S)-3,4,5-Triacetyloxy-6-bromo-6-carbamoyloxan-2-yl]methyl acetate exerts its biological effects may include:
- Membrane Disruption : Interaction with lipid bilayers leading to increased permeability.
- Enzyme Interaction : Binding to active sites of enzymes like glycosidases and altering their activity.
- Signal Transduction Modulation : Influencing pathways involved in cell proliferation and apoptosis.
Safety and Toxicity Profile
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to establish a comprehensive safety profile.
Q & A
Q. What are the key steps and optimization strategies for synthesizing this compound?
The synthesis involves sequential acetylation, bromination, and carbamoylation steps. Critical steps include:
- Acetylation : Use acetic anhydride with catalytic H₂SO₄ or pyridine to introduce acetyl groups at positions 3, 4, and 5 of the oxane ring .
- Bromination : Employ N-bromosuccinimide (NBS) in a radical-initiated reaction under anhydrous conditions (e.g., CCl₄ solvent) to introduce bromine at position 6 .
- Carbamoylation : React with potassium cyanate (KNCO) in a polar aprotic solvent (e.g., DMF) to form the carbamoyl group .
Optimization Tips :
- Control reaction temperatures (e.g., 0–5°C for bromination to prevent side reactions).
- Use anhydrous solvents and inert atmospheres (N₂/Ar) to avoid hydrolysis of acetyl groups .
- Monitor progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
| Step | Reagents/Conditions | Key Parameters |
|---|---|---|
| Acetylation | Acetic anhydride, H₂SO₄, 25°C, 12 h | Solvent: CH₂Cl₂; yield: ~85% |
| Bromination | NBS, AIBN, CCl₄, 0–5°C, 6 h | Radical initiator; yield: ~70% |
| Carbamoylation | KNCO, DMF, 60°C, 24 h | pH 7–8; yield: ~65% |
Q. How is the stereochemistry and functional group arrangement confirmed?
Structural elucidation relies on:
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve stereochemistry (e.g., R/S configurations at positions 2, 3, 4, 5, 6) .
- NMR spectroscopy :
- ¹H NMR : Identify acetyl protons (δ 2.0–2.2 ppm, singlet) and carbamoyl NH₂ (δ 5.5–6.0 ppm, broad) .
- ¹³C NMR : Confirm carbonyl groups (δ 168–172 ppm for acetates, δ 156 ppm for carbamoyl) .
Q. What purification methods are effective for isolating this compound?
- Column chromatography : Use silica gel (230–400 mesh) with ethyl acetate/hexane gradients (20–50% ethyl acetate) .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystalline purity (>95%) .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination?
Bromination at position 6 is governed by:
- Radical stability : The 6-position’s tertiary carbon stabilizes the bromine radical intermediate .
- Solvent polarity : Nonpolar solvents (CCl₄) favor radical pathways over ionic mechanisms .
- Competing pathways : Use low temperatures (0–5°C) to suppress electrophilic bromination at other positions .
Q. What is the compound’s stability under varying pH and temperature conditions?
- Acidic conditions (pH < 3) : Rapid hydrolysis of acetyl groups (t₁/₂ = 2 h at pH 2, 25°C) .
- Basic conditions (pH > 9) : Degradation of carbamoyl group to amine (t₁/₂ = 1 h at pH 10, 25°C) .
- Thermal stability : Decomposes above 150°C (DSC analysis) .
Stability Optimization :
- Store at -20°C in anhydrous DMSO or under inert gas.
- Avoid prolonged exposure to light (UV degradation) .
Q. How can researchers resolve contradictions in biological activity data for similar derivatives?
Example: A derivative lacking the 6-bromo group shows reduced enzyme inhibition.
- Hypothesis testing :
Compare binding affinities via surface plasmon resonance (SPR) with target enzymes (e.g., α-glucosidase).
Conduct molecular dynamics simulations to assess steric effects of bromine on enzyme active sites .
- Data reconciliation :
- Use dose-response curves (IC₅₀ values) to quantify potency differences.
- Validate via knockout assays (e.g., CRISPR-edited enzyme variants) .
Q. What assays are suitable for evaluating its potential in modulating glucose metabolism?
- In vitro :
- α-Glucosidase inhibition : Measure IC₅₀ using p-nitrophenyl-α-D-glucopyranoside substrate .
- GLUT4 translocation : Use fluorescently tagged GLUT4 in 3T3-L1 adipocytes .
- In vivo :
- OGTT (oral glucose tolerance test) : Administer 10 mg/kg to diabetic mice and monitor blood glucose .
Data Contradiction Analysis
Q. Why do similar compounds with varying acetylation patterns show divergent bioactivity?
- Case study : A derivative with benzoyl instead of acetyl groups exhibits 10-fold lower solubility.
- Root cause : Benzoyl groups increase hydrophobicity, reducing cellular uptake .
- Resolution :
-
Perform logP measurements to compare lipophilicity.
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Use Caco-2 cell permeability assays to quantify absorption differences .
Derivative logP Caco-2 Papp (×10⁻⁶ cm/s) Bioactivity (IC₅₀, μM) Target compound 1.2 8.5 12.3 Benzoyl-derivative 3.8 1.2 >100
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
